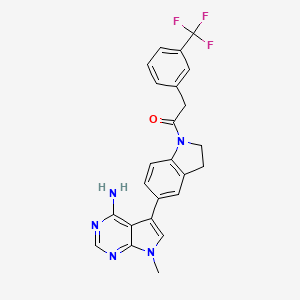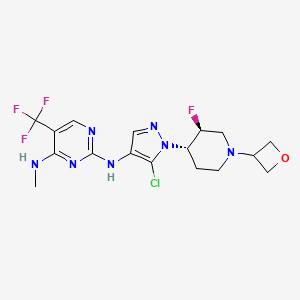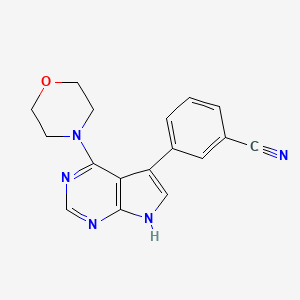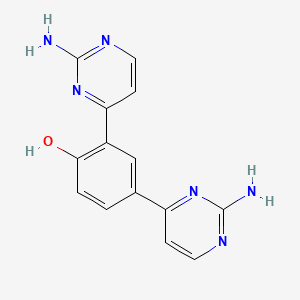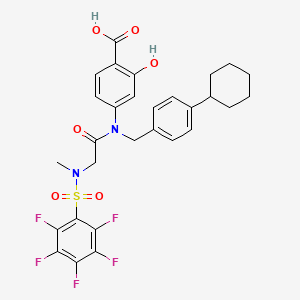
罗米地辛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
罗米地辛在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 罗米地辛作为模型化合物,用于研究环状肽和组蛋白脱乙酰酶抑制剂的合成和活性.
生物学: 它用于研究组蛋白脱乙酰酶在基因表达和染色质重塑中的作用.
医学: 罗米地辛主要用于治疗皮肤T细胞淋巴瘤和外周T细胞淋巴瘤。
工业: 该化合物用于开发新的抗癌药物和治疗剂.
作用机制
罗米地辛是一种前药,它在进入细胞后才变得活跃。 罗米地辛中的二硫键被还原以释放游离的硫醇基团,该基团与1类和2类组蛋白脱乙酰酶酶活性位点的锌离子相互作用 . 这种相互作用抑制了组蛋白脱乙酰酶的酶活性,导致乙酰化组蛋白的积累和沉默基因的重新表达 . 组蛋白脱乙酰酶的抑制导致癌细胞的细胞周期停滞和凋亡 .
生化分析
Biochemical Properties
Romidepsin is a prodrug that becomes active once it is taken up into the cell. The active metabolite of Romidepsin contains a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 histone deacetylase enzymes, resulting in the inhibition of their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, which modulates gene expression by creating an open chromatin state that allows for the expression of previously silenced genes . Romidepsin interacts with various enzymes, proteins, and other biomolecules, including histone deacetylases, to exert its biochemical effects .
Cellular Effects
Romidepsin has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and modulating cell signaling pathways . Romidepsin affects gene expression by promoting the acetylation of histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes . Additionally, Romidepsin impacts cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Romidepsin involves its role as a histone deacetylase inhibitor. Upon entering the cell, Romidepsin is reduced to its active form, which contains a free thiol group . This active form binds to the zinc ions in the active site of histone deacetylase enzymes, inhibiting their activity . The inhibition of histone deacetylases leads to the accumulation of acetylated histones, resulting in changes in gene expression . Romidepsin also induces apoptosis by activating pro-apoptotic genes and repressing anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Romidepsin change over time. Romidepsin has been shown to have a half-life of approximately 3 hours in plasma, but its presence in tissues can last much longer . Studies have demonstrated that Romidepsin can induce long-term changes in cellular function, including sustained alterations in gene expression and prolonged inhibition of histone deacetylase activity . The stability and degradation of Romidepsin in laboratory settings are influenced by factors such as temperature, pH, and the presence of reducing agents .
Dosage Effects in Animal Models
The effects of Romidepsin vary with different dosages in animal models. In studies involving rhesus macaques, Romidepsin administration was accompanied by transient liver and systemic toxicity . Higher doses of Romidepsin were associated with increased toxicity, including lymphopenia and liver damage . Romidepsin also demonstrated efficacy in reactivating latent HIV/SIV reservoirs in virus-suppressed individuals, highlighting its potential therapeutic benefits .
Metabolic Pathways
Romidepsin undergoes extensive hepatic metabolism, primarily mediated by the enzyme CYP3A4, with minor contributions from CYP3A5, CYP1A1, CYP2B6, and CYP2C19 . The metabolism of Romidepsin involves the reduction of its disulfide bond to generate the active thiol form, which then interacts with histone deacetylase enzymes . The metabolic pathways of Romidepsin also include conjugation reactions that facilitate its excretion from the body .
Transport and Distribution
Romidepsin is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and binds to plasma proteins, with a protein binding rate of 92-94% . Romidepsin is distributed to various tissues, including the liver, lymph nodes, and gastrointestinal tract . The transport of Romidepsin within cells involves its uptake into the cytoplasm, where it is reduced to its active form and interacts with histone deacetylase enzymes .
Subcellular Localization
The subcellular localization of Romidepsin is primarily within the nucleus, where it exerts its effects on histone deacetylase enzymes . Romidepsin’s targeting to the nucleus is facilitated by its ability to cross the nuclear membrane and interact with nuclear histone deacetylase enzymes . The activity of Romidepsin within the nucleus leads to changes in chromatin structure and gene expression, contributing to its anticancer effects .
准备方法
化学反应分析
反应类型: 罗米地辛经历了几种类型的化学反应,包括还原和取代反应。 罗米地辛中的二硫键在细胞内被还原,释放出锌结合硫醇 .
常用试剂和条件: 二硫键的还原是由细胞内还原剂(如谷胱甘肽)促进的 . 然后,硫醇基团与组蛋白脱乙酰酶酶活性位点的锌离子相互作用 .
主要形成的产物: 罗米地辛还原形成的主要产物是具有活性的含硫醇代谢物,它抑制组蛋白脱乙酰酶活性 .
相似化合物的比较
罗米地辛在组蛋白脱乙酰酶抑制剂中是独特的,因为它具有天然来源和环状肽结构。类似的化合物包括:
伏立诺他: 另一种用于治疗皮肤T细胞淋巴瘤的组蛋白脱乙酰酶抑制剂.
贝林诺他: 一种获批用于治疗外周T细胞淋巴瘤的组蛋白脱乙酰酶抑制剂.
帕诺比诺他: 一种组蛋白脱乙酰酶抑制剂,与其他药物联合用于治疗多发性骨髓瘤.
属性
| Romidepsin is a prodrug, where it becomes active once taken up into the cell. The active metabolite has a free thiol group, which interacts with zinc ions in the active site of class 1 and 2 HDAC enzymes, resulting in inhibition of its enzymatic activity. Certain tumors have over expressed HDACs and downregulated/mutated histone acetyltransferases. This imbalance of HDAC relative to histone acetyltransferase can lead to a decrease in regulatory genes, ensuing tumorigenesis. Inhibition of HDAC may restore normal gene expression in cancer cells and result in cell cycle arrest and apoptosis. | |
CAS 编号 |
128517-07-7 |
分子式 |
C24H36N4O6S2 |
分子量 |
540.7 g/mol |
IUPAC 名称 |
(1S,4S,7Z,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone |
InChI |
InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7?,16-6-/t15-,17-,19-,20+/m1/s1 |
InChI 键 |
OHRURASPPZQGQM-HMLXJHLFSA-N |
手性 SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
规范 SMILES |
CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C |
外观 |
white to off-white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








